molecular formula C18H20N2O3S B2825524 N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 954000-84-1

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2825524
CAS RN: 954000-84-1
M. Wt: 344.43
InChI Key: HAFAWFGWPNVITO-UHFFFAOYSA-N
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Description

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, also known as PTQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PTQ belongs to the family of tetrahydroquinolines, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Characterization

  • Compounds related to N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide have been synthesized and characterized, showing potential in catalysis and biological activity. For instance, half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings have been studied for their efficiency as catalysts in transfer hydrogenation reactions, displaying good activity (Serkan Dayan et al., 2013).

Biological Activity

  • Novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been discovered as a new class of antitumor agents, with some compounds showing higher potency and efficacy than Doxorubicin, a reference drug (S. Alqasoumi et al., 2010).
  • Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been examined as human beta3 adrenergic receptor (AR) agonists, with some showing significant selectivity and potency (E. Parmee et al., 2000).
  • Isoquinolinesulfonamides have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C, offering insights into enzyme inhibition mechanisms (H. Hidaka et al., 1984).

Chemical Behavior and Interaction Studies

  • Structural and interaction studies of compounds related to this compound with human carbonic anhydrases have been conducted, revealing the significant role of nonpolar contacts for this class of inhibitors (E. Bruno et al., 2017).

Synthesis and Antimicrobial Evaluation

  • Some derivatives have been synthesized and evaluated as antimicrobial agents, indicating their potential in developing new antimicrobial therapies (2019).

properties

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-18(21)20-12-6-7-14-13-15(10-11-17(14)20)19-24(22,23)16-8-4-3-5-9-16/h3-5,8-11,13,19H,2,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFAWFGWPNVITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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